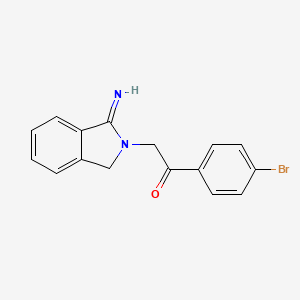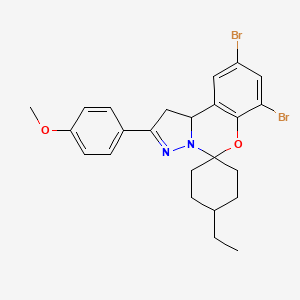![molecular formula C20H17ClFN3OS B12131414 (5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)
(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: is a complex organic molecule with interesting structural features. Let’s break it down:
- The 5Z indicates the geometry of the double bond (Z = “zusammen,” meaning “together” in German).
- The 2-chlorobenzylidene group is attached to the thiazolone ring.
- The 2-fluorophenyl moiety is part of the piperazine ring.
- The 1,3-thiazol-4(5H)-one core contributes to the overall heterocyclic structure.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:
Hantzsch Thiazole Synthesis:
Industrial Production:
Industrial-scale production methods may involve modifications of the above route or alternative strategies. Optimization for yield, cost, and safety considerations would be crucial.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The thiazolone ring could be oxidized to a thiazole.
Reduction: Reduction of the double bond could yield the corresponding saturated derivative.
Substitution: The chlorobenzylidene group may undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and play key roles.
Major Products: These reactions lead to diverse products with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Neuroscience: Investigated for its effects on neurotransmitter receptors.
Materials Science: Used in the design of novel materials due to its heterocyclic scaffold.
Industry: May find applications in agrochemicals or dyes.
Mechanism of Action
Targets: It likely interacts with specific protein targets (e.g., enzymes, receptors).
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Similar Compounds: Other thiazolones, piperazines, and related heterocycles.
Uniqueness: Its specific combination of functional groups sets it apart.
Remember that research in this area is ongoing, and new findings may emerge
Properties
Molecular Formula |
C20H17ClFN3OS |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H17ClFN3OS/c21-15-6-2-1-5-14(15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-8-4-3-7-16(17)22/h1-8,13H,9-12H2/b18-13- |
InChI Key |
DEXKDAFIEBEQOJ-AQTBWJFISA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4Cl)/S3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)

![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12131383.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)

![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)
![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)

